molecular formula C12H15F2NO2 B1527629 1-Benzyl-3,3-difluoropiperidine-4,4-diol CAS No. 1067914-81-1

1-Benzyl-3,3-difluoropiperidine-4,4-diol

Cat. No. B1527629
M. Wt: 243.25 g/mol
InChI Key: VUYVXSSPDOWKFE-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-difluoropiperidine-4,4-diol is a chemical compound with the CAS Number: 1067914-81-1 . It has a molecular weight of 243.25 and its IUPAC name is 1-benzyl-3,3-difluoro-4,4-piperidinediol . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The linear formula of 1-Benzyl-3,3-difluoropiperidine-4,4-diol is C12H15F2NO2 . The InChI code for this compound is 1S/C12H15F2NO2/c13-11(14)9-15(7-6-12(11,16)17)8-10-4-2-1-3-5-10/h1-5,16-17H,6-9H2 .


Physical And Chemical Properties Analysis

1-Benzyl-3,3-difluoropiperidine-4,4-diol is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . It has a melting point range of 121.0 to 125.0 degrees Celsius , with a specific melting point reported at 123 degrees Celsius .

Scientific Research Applications

Synthesis and Potential in Medicinal Chemistry

A significant application of 1-Benzyl-3,3-difluoropiperidine-4,4-diol in scientific research is its potential as a building block in medicinal chemistry. The compound has been synthesized and evaluated for its use in creating fluorinated gamma-amino acids, which are important for developing pharmaceuticals due to the unique properties imparted by fluorine atoms, such as increased stability and lipophilicity. For example, the synthesis of N-protected 3,3-difluoroisonipecotic acid highlights its utility in creating novel amino acid derivatives with potential therapeutic applications (Surmont, Verniest, Thuring, Macdonald, Deroose, & de Kimpe, 2010).

Fluorination Techniques and Derivative Synthesis

Further research into 1-Benzyl-3,3-difluoropiperidine-4,4-diol explores the development of novel fluorination techniques and the synthesis of complex fluorinated compounds. Studies demonstrate the compound's role in the synthesis of 2-aryl-3-hydroxymethyl-5,5-difluoropiperidines, showcasing the methodological advances in functionalizing piperidine derivatives for enhanced biological activity and selectivity in drug development processes (Moens, Verniest, Schrijver, Holte, Thuring, Deroose, & Kimpe, 2012).

Catalysis and Chemical Transformations

The application of 1-Benzyl-3,3-difluoropiperidine-4,4-diol extends into catalysis and chemical transformations, where it serves as a substrate or intermediate in reactions facilitated by metal triflates. This demonstrates the compound's versatility in organic synthesis, particularly in the formation of complex molecular structures that are relevant to pharmaceutical research and development (Noji, Konno, & Ishii, 2007).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

1-benzyl-3,3-difluoropiperidine-4,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2/c13-11(14)9-15(7-6-12(11,16)17)8-10-4-2-1-3-5-10/h1-5,16-17H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYVXSSPDOWKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1(O)O)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725557
Record name 1-Benzyl-3,3-difluoropiperidine-4,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3,3-difluoropiperidine-4,4-diol

CAS RN

1067914-81-1
Record name 1-Benzyl-3,3-difluoropiperidine-4,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate (4.272 g, 14.4 mmol) dissolved in 3 N HCl (175 mL) was heated at reflux for 14 hours. The reaction mixture was cooled to room temperature, then solid NaHCO3 was added until pH 8 and extracted three times with ethyl acetate, the combined organic layers were dried over Na2SO4 and the solvents were evaporated. The title compound was obtained as white solid (3.5 g, 100%).
Quantity
4.272 g
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reactant
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175 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate (6.00 g, 20.2 mmol; prepared as described in WO 2005/040120, p. 30) was dissolved in 3N HCl (60 mL) and heated to reflux for 16 hours. The reaction was cooled, adjusted to pH 8 with solid NaHCO3, then extracted three times with ethyl acetate. The combined organics were washed with saturated NaCl, dried over Na2SO4 and concentrated in vacuo to a white solid (5.1 g). MS APCI (+) m/z 244.0 (M+1) detected.
Quantity
6 g
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reactant
Reaction Step One
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Quantity
60 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of ethyl 1-benzyl-5,5-difluoro-4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate (5.0 g) and conc. hydrochloric acid (40 mL) in 1,4-dioxane (15 mL) was stirred at 80° C. for 3 hr. The reaction mixture was concentrated under reduced pressure, and diluted with ethyl acetate, and the mixture was adjusted to pH-9 with saturated aqueous sodium carbonate solution. The aqueous layer was extracted with ethyl acetate, and the organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was washed with dichloromethane to give the title compound (1.40 g).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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